7-Phenyl-1H-indole
Overview
Description
7-Phenyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are known for their wide-ranging biological activity and are frequently used in the synthesis of various organic compounds . They are crucial in medicinal chemistry due to their physiological action and are often used in the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions. For instance, indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Scientific Research Applications
1. Chemical Synthesis and Solubility
- 7-Phenyl-1H-indole derivatives are significant in chemical synthesis. For example, Liu et al. (2020) studied the solubility of 2-Phenyl-1H-indole, an important chemical intermediate, in various organic solvents. This research is crucial for understanding the properties and applications of these compounds in organic synthesis (Liu, Chen, An, & Li, 2020).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new and effective antimalarial drugs remains a critical priority for global health . Therefore, the future directions of 7-Phenyl-1H-indole could be in the field of medicinal chemistry, particularly in the development of new drugs for various disorders.
Mechanism of Action
Target of Action
7-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit reactive oxygen species (ROS) and inflammation , which could be a potential mode of action for this compound.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The physicochemical properties, pharmacokinetic profiles, and drug-likeness of indole derivatives have been estimated using adme web tools .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . For instance, some indole derivatives have been reported to have antiviral activity, with inhibitory activity against influenza A and Coxsackie B4 virus .
Action Environment
It is known that the physiological features of indole compounds make them useful drug-like molecules . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
7-Phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit various signaling pathways, leading to changes in cell behavior and function . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to the accumulation of degradation products, which can have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
7-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDFMITVNDHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.